Diethyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. This intermediate is further reacted with diethyl 2,6-dimethyl-3,5-dicarboxylate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Diethyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Diethyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of bromodomain and extra-terminal (BET) proteins, which play a role in gene expression and cancer progression.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4-[3-(4-methoxyphenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl 4-[3-(4-methylphenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
What sets Diethyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate apart is the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new therapeutic agents and materials .
Biological Activity
Diethyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological potential.
Chemical Structure and Synthesis
The compound's molecular formula is C28H28BrN3O4 with a complex structure that includes a dihydropyridine core and a pyrazole moiety. The synthesis typically involves multi-step reactions starting from simpler pyrazole derivatives and can include various substituents to enhance biological activity. For instance, the bromophenyl group is crucial for its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial properties. A study showed that derivatives similar to Diethyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine demonstrated potent activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential for therapeutic applications in treating infections .
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has been evaluated through various assays. For example, it has been shown to inhibit the calcium influx induced by platelet-activating factor (PAF), which is a critical pathway in inflammatory responses. This suggests that the compound could be developed as an anti-inflammatory agent .
Anticancer Potential
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, making it a candidate for further development in oncology .
Study 1: Antimicrobial Efficacy
A study conducted by Kumar et al. evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results showed that compounds with similar structures to Diethyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine had MIC values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .
Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory properties, the compound was tested for its ability to inhibit PAF-induced intracellular calcium signaling in endothelial cells. Results indicated a significant reduction in calcium levels, supporting its potential as an anti-inflammatory therapeutic .
Summary of Biological Activities
Properties
Molecular Formula |
C28H28BrN3O4 |
---|---|
Molecular Weight |
550.4 g/mol |
IUPAC Name |
diethyl 4-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H28BrN3O4/c1-5-35-27(33)23-17(3)30-18(4)24(28(34)36-6-2)25(23)22-16-32(21-10-8-7-9-11-21)31-26(22)19-12-14-20(29)15-13-19/h7-16,25,30H,5-6H2,1-4H3 |
InChI Key |
IZAFKSYWKVIRTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C(=O)OCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.